molecular formula C26H29NO5 B3893884 (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5806-53-1

(4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3893884
CAS No.: 5806-53-1
M. Wt: 435.5 g/mol
InChI Key: XRQZDPSRFVTDLH-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 5806-53-1) is a hexahydroquinoline derivative with a molecular formula of C₂₆H₂₉NO₅ and a molecular weight of 376.54 g/mol . Structurally, it features:

  • A hexahydroquinoline core with a 5-oxo group.
  • 2,7,7-Trimethyl substitutions on the quinoline ring.
  • A 4-(5-methylfuran-2-yl) substituent at position 2.
  • A (4-methoxyphenyl)methyl ester at position 2.

This compound belongs to the 1,4-dihydropyridine (DHP) derivative family, known for diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant properties .

Properties

IUPAC Name

(4-methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-15-6-11-21(32-15)24-22(25(29)31-14-17-7-9-18(30-5)10-8-17)16(2)27-19-12-26(3,4)13-20(28)23(19)24/h6-11,24,27H,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQZDPSRFVTDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973637
Record name (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5806-53-1
Record name (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis can also enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and furan rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline ring, converting it to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is complex and depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The target compound’s hexahydroquinoline core and ester group are shared across multiple derivatives. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-(5-methylfuran-2-yl), (4-methoxyphenyl)methyl ester C₂₆H₂₉NO₅ 376.54 Enhanced solubility due to methoxybenzyl ester; furan may improve metabolic stability.
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate 4-phenyl, ethyl ester C₂₁H₂₅NO₃ 339.43 Simpler ester group; phenyl substitution reduces polarity.
4-(4-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl) analog (A5) 4-(4-chlorophenyl), thiazolyl carboxamide C₂₀H₂₀ClN₃O₂S 413.91 Chlorophenyl and thiazole groups enhance antibacterial activity.
Ethyl 4-(5-bromo-2-hydroxyphenyl) analog 4-(5-bromo-2-hydroxyphenyl), ethyl ester C₂₁H₂₃BrNO₄ 449.32 Bromine and hydroxyl groups increase electrophilicity and hydrogen-bonding potential.
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl) analog Cyclohexyl ester, 4-(4-hydroxy-3-methoxyphenyl) C₂₉H₃₂NO₅ 487.59 Bulky cyclohexyl ester may reduce solubility but improve membrane permeability.
Key Observations:
  • Ester Group Variations : The (4-methoxyphenyl)methyl ester in the target compound likely enhances solubility compared to ethyl or cyclohexyl esters due to its polar methoxy group .
  • Bioactivity Implications : Thiazole or hydroxyphenyl substitutions (e.g., A5) correlate with antibacterial activity, suggesting the target compound’s furan group may confer similar properties .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are sparse, comparisons can be drawn from analogs:

Property Target Compound Ethyl 4-phenyl Analog A5
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower due to ethyl ester) ~4.1 (chlorophenyl increases hydrophobicity)
Water Solubility Moderate (methoxybenzyl enhances solubility) Low (ethyl ester reduces polarity) Very low (chlorophenyl and thiazole)
Metabolic Stability Likely high (furan resists oxidation) Moderate (ethyl ester susceptible to hydrolysis) Low (thiazole may undergo CYP450 metabolism)
Discussion:
  • The methoxybenzyl ester in the target compound balances lipophilicity and solubility, making it more drug-like than ethyl or cyclohexyl analogs .
  • The 5-methylfuran group may improve metabolic stability compared to halogenated or hydroxylated aryl groups, which are prone to phase I metabolism .
Limitations:
  • For example, Ethyl 4-(3-hydroxyphenyl) analog (CAS: 1360869-92-6) showed unique gene expression profiles despite shared core structure .

Biological Activity

The compound (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to a class of hexahydroquinoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H25NO4C_{20}H_{25}NO_4 with a molecular weight of approximately 343.4 g/mol . The compound features a complex structure characterized by a hexahydroquinoline core with various substituents that influence its biological activity.

Antimicrobial Activity

Research indicates that compounds within the hexahydroquinoline family exhibit significant antimicrobial properties. For instance, derivatives similar to our target compound have shown effectiveness against various bacterial strains and fungi. A study reported that hexahydroquinolines demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli , highlighting the potential of this compound in developing new antimicrobial agents .

Anticancer Properties

Several studies have explored the anticancer potential of hexahydroquinoline derivatives. For example, a related compound was found to inhibit cancer cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest . The structural modifications in (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may enhance or modulate these effects.

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. Compounds similar to our target have been evaluated for their ability to scavenge free radicals effectively. In vitro assays demonstrated that hexahydroquinoline derivatives could reduce oxidative stress markers in cellular models . This suggests that (4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may possess similar antioxidant capabilities.

Research Findings and Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and E. coli .
Anticancer ResearchInduced apoptosis in breast cancer cell lines .
Antioxidant EvaluationReduced oxidative stress markers in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Methoxyphenyl)methyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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